5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
1.1. Overview of 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one This compound is a pyrrol-2-one derivative featuring a thiazol-2-yl group at position 1, a 4-chlorobenzoyl group at position 4, a 3-bromophenyl substituent at position 5, and a hydroxyl group at position 3. Pyrrol-2-one scaffolds are known for their bioactivity, particularly in enzyme inhibition and antimicrobial applications. The presence of halogenated aryl groups (bromine and chlorine) may enhance binding affinity to hydrophobic protein pockets, while the thiazole moiety contributes to π-π stacking interactions .
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAQPHLDQMVISM-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one , identified by its molecular formula , is a member of the pyrrole derivatives with potential pharmacological applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 469.72 g/mol
- LogP : 4.952 (indicating lipophilicity)
- Water Solubility : LogSw = -5.10 (poor solubility)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. It is included in various screening libraries aimed at identifying inhibitors of protein-protein interactions (PPIs) and cancer-related pathways.
Anticancer Activity
A study focused on a related compound revealed that thiazole-containing pyrrole derivatives possess notable antiproliferative effects against various cancer cell lines. The lowest growth inhibition concentration (GI50) was observed in leukemic cell lines and ovarian cancer cells, suggesting a strong potential for therapeutic applications in oncology .
The biological activity of the compound may be attributed to its ability to:
- Inhibit key signaling pathways involved in cancer cell proliferation.
- Induce apoptosis in malignant cells while sparing normal cells.
- Disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of a structurally similar compound on human hepatocellular carcinoma (HepG2) cells. The results indicated that these compounds could inhibit tumor growth effectively, with minimal cytotoxicity towards non-cancerous cells, highlighting their selectivity and potential as anticancer agents .
Case Study 2: Trypanosoma brucei Inhibition
Another study demonstrated that thiazole derivatives could inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by over 98% at a concentration of 10 µg/mL. This suggests that compounds like this compound may have broader applications beyond oncology .
Comparative Biological Activity Table
| Compound Name | Target Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Leukemic SR | 0.0351 | Apoptosis induction |
| Compound B | OVCAR-3 | 0.248 | ROS production |
| Compound C | HepG2 | N/A | Mitochondrial disruption |
| This compound | Various Cancer Lines | TBD | PPI inhibition |
Comparison with Similar Compounds
Key Findings :
- Bromine’s larger atomic radius (1.85 Å vs.
- Chlorine’s electronegativity enhances dipole-dipole interactions, favoring crystalline stability .
2.2. Substituent Variation in Aromatic Groups
Aryl group modifications impact electronic properties and bioactivity:
Key Findings :
- Electron-donating groups (e.g., methoxy) improve aqueous solubility but may reduce binding affinity to hydrophobic targets .
- Bulkier substituents (e.g., butoxy) increase logP values, favoring blood-brain barrier penetration .
2.3. Biological Activity Comparison
Pyrrol-2-one derivatives exhibit enzyme inhibitory activity, as shown in matriptase inhibition studies:
Key Findings :
- Methylation of the thiazole ring (F3226-1198) improves inhibitory potency (IC50: 2.6 μM) by enhancing hydrophobic interactions .
- The target compound’s 3-bromophenyl group may confer similar or superior activity due to bromine’s strong electron-withdrawing effects, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
